4-Thujanol, cis-(+/-)-

Overview

Description

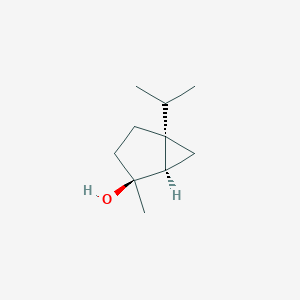

4-Thujanol, cis-(+/-)-: is a naturally occurring monoterpenoid alcohol found in various essential oils, including those of cedar and juniper. It is known for its distinctive woody and camphoraceous aroma. This compound exists as a mixture of enantiomers, which are molecules that are mirror images of each other. The “cis” configuration refers to the specific spatial arrangement of the atoms within the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Thujanol, cis-(+/-)- can be achieved through several methods. One common approach involves the reduction of thujone, a ketone found in essential oils, using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective formation of the cis isomer.

Industrial Production Methods: On an industrial scale, 4-Thujanol, cis-(+/-)- can be produced through the catalytic hydrogenation of thujone. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature. The hydrogenation reaction converts the ketone group of thujone into an alcohol group, resulting in the formation of 4-Thujanol, cis-(+/-)-.

Chemical Reactions Analysis

Types of Reactions: 4-Thujanol, cis-(+/-)- undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form thujone or other related ketones using oxidizing agents like chromic acid or potassium permanganate.

Reduction: The compound can be further reduced to form dihydrothujanol using strong reducing agents.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Chromic acid, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed:

Oxidation: Thujone and related ketones.

Reduction: Dihydrothujanol.

Substitution: Derivatives with different functional groups replacing the hydroxyl group.

Scientific Research Applications

Chemical Reactions

4-Thujanol participates in several types of chemical reactions:

- Oxidation : Converts to thujone or related ketones using oxidizing agents such as chromic acid.

- Reduction : Can be further reduced to form dihydrothujanol.

- Substitution : Engages in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups .

Applications in Scientific Research

4-Thujanol has diverse applications across various fields including chemistry, biology, medicine, and industry.

Chemistry

- Chiral Building Block : It serves as a starting material for synthesizing various organic compounds and plays a crucial role in asymmetric synthesis due to its chiral nature .

Biology

- Antimicrobial Properties : Research indicates that 4-Thujanol exhibits antimicrobial and antifungal activities against certain bacterial and fungal strains. Its mechanism likely involves disrupting microbial cell membranes .

Medicine

- Therapeutic Potential : Ongoing studies are exploring its use as an anti-inflammatory and analgesic agent. Preliminary findings suggest that it may modulate specific enzymes and receptors involved in pain pathways .

Industry

- Fragrance and Flavoring : The compound is widely used in the fragrance industry for its pleasant scent and as a flavoring agent in food and beverages. Its unique aroma profile makes it valuable for creating various scented products .

Antimicrobial Activity Study

A study demonstrated that 4-Thujanol showed significant inhibitory effects against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compound was found to disrupt the integrity of bacterial cell membranes, leading to cell death. This study highlights its potential as a natural preservative in food products.

Anti-inflammatory Research

Research published in a pharmacological journal investigated the anti-inflammatory effects of 4-Thujanol on animal models. The results indicated that treatment with 4-Thujanol significantly reduced markers of inflammation, suggesting its potential application in developing new anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 4-Thujanol, cis-(+/-)- involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects by disrupting the cell membranes of microorganisms, leading to their death. The compound may also interact with specific enzymes and receptors, modulating their activity and resulting in various physiological effects.

Comparison with Similar Compounds

4-Thujanol, cis-(+/-)- can be compared with other similar compounds, such as:

Thujone: A ketone found in the same essential oils, which can be converted to 4-Thujanol, cis-(+/-)- through reduction.

Dihydrothujanol: A reduced form of 4-Thujanol, cis-(+/-)- with similar properties but different reactivity.

Other Monoterpenoids: Compounds like camphor and borneol, which share similar structural features and aromatic properties.

Uniqueness: 4-Thujanol, cis-(+/-)- is unique due to its specific cis configuration and its presence as a mixture of enantiomers. This configuration imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

4-Thujanol, cis-(+/-)-, a bicyclic monoterpene alcohol, is predominantly found in the essential oils of various aromatic and medicinal plants. It has garnered attention due to its potential biological activities, including antimicrobial, antifungal, and genotoxic properties. This article delves into the biological activity of 4-thujanol, highlighting its effects on human cells, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : CHO

- Molecular Weight : 158.25 g/mol

- Structure : 4-Thujanol exists as a mixture of cis and trans isomers, with the cis form being the focus of this discussion.

Biological Activity Overview

4-Thujanol has been investigated for its various biological effects through multiple studies. The following sections summarize key findings regarding its genotoxicity and protective properties against other genotoxic agents.

Genotoxicity Studies

- Chromosomal Aberrations : A study assessed the clastogenic effects of 4-thujanol on human peripheral blood lymphocytes (PBLs). The results indicated that treatment with 4-thujanol at concentrations of 13, 26, and 52 μg/mL significantly increased the formation of chromosomal aberrations (CAs) and micronuclei (MN) compared to control groups. Notably, these effects were statistically significant () across all tested concentrations .

- Sister Chromatid Exchanges : In the same study, while there was a notable increase in CAs and MN formation, no significant differences were observed in sister chromatid exchanges (SCEs) when compared to controls . This suggests that while 4-thujanol may induce certain types of genetic damage, it does not affect SCEs significantly.

- Protective Effects Against Genotoxic Agents : Another study explored the protective effects of 4-thujanol against genotoxicity induced by mitomycin C (MMC) and cyclophosphamide (CP). The findings revealed that while 4-thujanol did not mitigate the genetic damage from MMC, it significantly reduced CP-induced genotoxicity in human lymphocytes when co-treated with various concentrations of 4-thujanol . This indicates a potential chemopreventive role for 4-thujanol in specific contexts.

Antimicrobial and Antifungal Properties

Research has also indicated that 4-thujanol exhibits antimicrobial and antifungal activities against various strains:

- Bacterial Activity : Studies have shown that 4-thujanol possesses inhibitory effects against certain bacterial strains, making it a candidate for further exploration in antibacterial formulations.

- Fungal Activity : Similarly, its antifungal properties suggest potential applications in treating fungal infections or as a preservative in food products.

The exact mechanisms through which 4-thujanol exerts its biological effects are still under investigation. However, it is hypothesized that its interaction with cellular membranes and its ability to induce oxidative stress may play significant roles in its genotoxicity and antimicrobial actions.

Research Findings Summary

The following table summarizes key findings from studies on the biological activity of 4-thujanol:

Case Studies

Several case studies have documented the use of essential oils containing 4-thujanol for therapeutic purposes:

- Essential Oil Applications : In aromatherapy and traditional medicine, essential oils rich in 4-thujanol have been used for their purported health benefits, including anti-inflammatory properties.

- Food Industry : Due to its flavoring properties, 4-thujanol is utilized in food products, enhancing taste while potentially providing antimicrobial benefits .

Properties

IUPAC Name |

(1R,2S,5S)-2-methyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-7(2)10-5-4-9(3,11)8(10)6-10/h7-8,11H,4-6H2,1-3H3/t8-,9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXSDPILWMGFJMM-GUBZILKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C12CCC(C1C2)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@]12CC[C@]([C@@H]1C2)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40881214 | |

| Record name | cis-(+/-)-4-Thujanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40881214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58117-61-6, 15537-55-0 | |

| Record name | (1R,2S,5S)-2-Methyl-5-(1-methylethyl)bicyclo[3.1.0]hexan-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58117-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-Sabinene hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15537-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Thujanol, cis-(+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015537550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-(+/-)-4-Thujanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40881214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-THUJANOL, CIS-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84AJP53J3O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.